molecular formula C6H5ClN2O B14165336 5-Amino-4-chloropicolinaldehyde CAS No. 1060804-22-9

5-Amino-4-chloropicolinaldehyde

Cat. No.: B14165336
CAS No.: 1060804-22-9
M. Wt: 156.57 g/mol
InChI Key: VMXBACGDSDGSJD-UHFFFAOYSA-N
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Description

5-Amino-4-chloropicolinaldehyde is a pyridine derivative featuring an aldehyde group at the 2-position, an amino group at the 5-position, and a chlorine atom at the 4-position. This compound is of significant interest in organic synthesis due to its reactive aldehyde moiety, which facilitates condensation reactions (e.g., Schiff base formation) and serves as a precursor for heterocyclic compounds. The electron-withdrawing chlorine and electron-donating amino group create a unique electronic environment, influencing its reactivity and selectivity in substitution or coupling reactions.

Properties

CAS No.

1060804-22-9

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

5-amino-4-chloropyridine-2-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c7-5-1-4(3-10)9-2-6(5)8/h1-3H,8H2

InChI Key

VMXBACGDSDGSJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloropicolinaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 5-amino-2-methylpyridine followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and formylating agents like dimethylformamide (DMF) in the presence of a catalyst.

Industrial Production Methods: Industrial production of 5-Amino-4-chloropicolinaldehyde may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-chloropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: 5-Amino-4-chloropicolinic acid.

    Reduction: 5-Amino-4-chloropicolinalcohol.

    Substitution: Various substituted picolinaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-chloropicolinaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of fluorescent probes for biological imaging.

    Medicine: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4-chloropicolinaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both amino and aldehyde groups allows it to form Schiff bases with amines, which can be crucial in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-Amino-4-chloropicolinaldehyde, we compare it with two structurally related compounds from the evidence: 4-(4-Aminophenoxy)-N-methylpicolinamide (4) and 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7).

Structural and Functional Group Analysis
Compound Core Structure Functional Groups Key Substituents
5-Amino-4-chloropicolinaldehyde Pyridine-2-carbaldehyde Aldehyde (-CHO), amine (-NH₂), chlorine 5-NH₂, 4-Cl, 2-CHO
4-(4-Aminophenoxy)-N-methylpicolinamide (4) Picolinamide Amide (-CONHCH₃), ether (-O-), amine 4-O-C₆H₄NH₂, N-methylamide
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7) Picolinamide Amide (-CONHCH₃), nitro (-NO₂), fluorine 4-O-C₆H₃FNO₂, N-methylamide

Key Observations :

  • Reactivity: The aldehyde group in 5-Amino-4-chloropicolinaldehyde enables nucleophilic additions (e.g., with amines to form imines), whereas the amide groups in compounds 4 and 7 are less reactive, favoring hydrogen bonding or hydrolytic stability.
  • In contrast, the nitro group in compound 7 strongly deactivates the aromatic system, while the amino group in compound 4 activates it .
Physicochemical and Application Comparison
Property 5-Amino-4-chloropicolinaldehyde Compound 4 Compound 7
Solubility Polar aprotic solvents (DMF, DMSO) Ethanol, DCM Ethanol, chlorobenzene
Melting Point Not reported >200°C (decomposes) 180–185°C
Applications Schiff base precursors Kinase inhibitor intermediates Nitro-reduction precursors

Functional Utility :

  • 5-Amino-4-chloropicolinaldehyde: Primarily serves as a scaffold for synthesizing ligands or metal-organic frameworks (MOFs) via aldehyde-amine condensations.
  • Compound 4: Used in kinase inhibitor development due to its amide and amino-phenoxy motifs, which mimic ATP-binding motifs .
  • Compound 7 : The nitro group in 7 is a strategic handle for further reduction to an amine, enabling diversity in downstream modifications .

Research Findings and Implications

  • Electronic Tuning: The chlorine and amino groups in 5-Amino-4-chloropicolinaldehyde create a polarized pyridine ring, enhancing its electrophilicity at the aldehyde position compared to the electron-deficient nitro-bearing compound 7.
  • Synthetic Challenges: Unlike the straightforward substitution reactions in compounds 4 and 7, synthesizing 5-Amino-4-chloropicolinaldehyde may require sequential functionalization to avoid cross-reactivity between the aldehyde and amine groups.
  • Thermal Stability: Compounds with nitro groups (e.g., 7) exhibit lower thermal stability compared to amide- or aldehyde-containing analogs, as noted in decomposition studies .

Biological Activity

5-Amino-4-chloropicolinaldehyde is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of 5-Amino-4-chloropicolinaldehyde

5-Amino-4-chloropicolinaldehyde is a chlorinated derivative of picolinaldehyde characterized by the presence of an amino group and a chlorine atom in its structure. Its molecular formula is C_6H_6ClN_2O, and it has been studied for various pharmacological applications.

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

CompoundMIC (μg/mL)Target Bacteria
5-Amino-4-chloropicolinaldehyde≤0.06Methicillin-resistant Staphylococcus aureus (MRSA)

The compound exhibits bacteriostatic activity, which means it inhibits bacterial growth without killing the bacteria outright. This property is crucial in treating infections caused by resistant strains, as it minimizes the risk of developing resistance.

The precise mechanism by which 5-amino-4-chloropicolinaldehyde exerts its antibacterial effects is still under investigation. Preliminary studies suggest that it disrupts bacterial membranes, leading to membrane depolarization without affecting eukaryotic cells. This selectivity is advantageous for therapeutic applications, as it reduces potential toxicity to human cells .

Structure-Activity Relationships (SAR)

The SAR studies conducted on various derivatives of 5-amino-4-chloropicolinaldehyde have revealed important insights into how structural modifications can enhance biological activity:

  • Chlorine Substitution : The presence of chlorine at the 4-position significantly increases antibacterial potency.
  • Amino Group : The amino group plays a crucial role in enhancing solubility and bioavailability.

These findings suggest that further modifications could lead to more potent derivatives with improved pharmacokinetic profiles.

Case Studies

  • In Vivo Efficacy : In a study involving murine models infected with MRSA, administration of 5-amino-4-chloropicolinaldehyde resulted in a significant reduction in bacterial load compared to control groups. This indicates its potential as an effective treatment option for serious infections.
  • Toxicity Assessment : Toxicological evaluations have shown that the compound possesses a high therapeutic index, indicating low toxicity at effective doses. This was confirmed through various assays measuring hemolytic activity and cytotoxicity against human cell lines .

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